PRMT1 vs. PRMT8 Subtype Selectivity Enables Targeted Epigenetic Probe Design
The compound inhibits protein arginine methyltransferase 1 (PRMT1) with an IC50 of 610 nM, while its activity against PRMT8 is markedly weaker (IC50 1,740 nM), yielding a selectivity index of 2.9‑fold [1][2]. This intrafamily selectivity distinguishes it from pan‑methyltransferase inhibitors that often exhibit flat inhibition profiles across PRMT subtypes.
| Evidence Dimension | Enzyme inhibition IC50 (nM) and selectivity ratio |
|---|---|
| Target Compound Data | IC50 PRMT1 = 610 nM; IC50 PRMT8 = 1,740 nM; Selectivity index = 2.9 (fold PRMT8/PRMT1) |
| Comparator Or Baseline | Pan‑PRMT inhibitor profile (class‑average selectivity index typically < 2 across PRMT1‑8, based on literature survey [1]) |
| Quantified Difference | Approx. 2.9‑fold selectivity for PRMT1 over PRMT8; exceeds typical class‑level selectivity by >1.5‑fold |
| Conditions | Displacement of [³H]‑SAM from recombinant His₆‑tagged PRMT1 and PRMT8 expressed in E. coli BL21(DE3), incubation 5 min prior to H4 substrate addition (J. Med. Chem. 2015). |
Why This Matters
For epigenetic probe or drug discovery programs requiring PRMT1‑biased tool compounds, this selectivity reduces the need for extensive counter‑screening against PRMT8 while minimizing off‑target methylation effects.
- [1] Ferreira de Freitas, R.; et al. Structure‑Based Design and Biological Characterization of Selective PRMT1 Inhibitors. J. Med. Chem. 2015, 58(3), 1228‑1243. View Source
- [2] BindingDB Entry BDBM50070953 (CHEMBL3409550), PRMT8 and PRMT1 IC50 data. View Source
